

# The Fundamental Chemistry of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide

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## Compound of Interest

Compound Name: *cis-Tetrahydrofuran-3,4-diol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

Cis-3,4-dihydroxytetrahydrofuran, also known as 1,4-anhydroerythritol, is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its rigid, furanose-like structure, coupled with the presence of two cis-oriented hydroxyl groups, makes it a valuable chiral building block for the synthesis of complex molecules, particularly nucleoside analogs with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental chemistry of cis-3,4-dihydroxytetrahydrofuran, including its synthesis, physicochemical properties, spectroscopic characterization, key reactions, and applications in drug development. Detailed experimental protocols and structured data are presented to facilitate its use in a research and development setting.

## Introduction

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The introduction of hydroxyl groups onto the THF scaffold, particularly with controlled stereochemistry, provides key functionalities for further chemical modification and for mimicking the structure of natural sugars like ribose. Cis-3,4-dihydroxytetrahydrofuran stands out as a conformationally constrained analog of the ribofuranose ring found in nucleosides. This structural similarity has made it a target of interest for the synthesis of novel nucleoside analogs with modified sugar backbones, which can exhibit

antiviral, anticancer, and other therapeutic properties. This document aims to provide a detailed technical resource on the core chemistry of this important molecule.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of cis-3,4-dihydroxytetrahydrofuran is essential for its synthesis, purification, and characterization.

### Physicochemical Properties

The key physicochemical properties of cis-3,4-dihydroxytetrahydrofuran are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>3</sub>	[1]
Molecular Weight	104.10 g/mol	[1]
Appearance	Liquid	[1]
Density	1.27 g/mL at 25 °C	[1]
Refractive Index (n <sub>20/D</sub> )	1.477	[1]
Synonyms	1,4-Anhydroerythritol, (3R,4S)- Tetrahydro-3,4-furandiol, cis- Tetrahydrofuran-3,4-diol	[1]
CAS Number	4358-64-9	[1]

### Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of cis-3,4-dihydroxytetrahydrofuran.

The IR spectrum of cis-3,4-dihydroxytetrahydrofuran is characterized by the presence of strong absorptions corresponding to the hydroxyl and ether functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydrogen-bonded)
~2900	Medium	C-H stretch (aliphatic)
~1100	Strong	C-O stretch (ether)
~1050	Strong	C-O stretch (alcohol)

Note: The exact peak positions can vary depending on the sample preparation and instrument.

Due to the symmetry of the cis-3,4-dihydroxytetrahydrofuran molecule, the <sup>1</sup>H and <sup>13</sup>C NMR spectra are relatively simple.

<sup>1</sup>H NMR:

- Protons on C3 and C4 (CH-OH): These protons are chemically equivalent and will appear as a single multiplet.
- Protons on C2 and C5 (CH<sub>2</sub>-O): These four protons are also chemically equivalent and will appear as a single multiplet.

<sup>13</sup>C NMR:

- Carbons C3 and C4 (-CH-OH): These carbons are chemically equivalent and will show a single signal.
- Carbons C2 and C5 (-CH<sub>2</sub>-O): These carbons are also chemically equivalent and will show a single signal.

## Synthesis of cis-3,4-Dihydroxytetrahydrofuran

The most common and efficient method for the synthesis of cis-3,4-dihydroxytetrahydrofuran is the syn-dihydroxylation of 2,3-dihydrofuran. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO<sub>4</sub>) and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO), is a well-established procedure for this transformation.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> This method is highly diastereoselective, yielding the cis-diol as the major product.

## Experimental Protocol: Upjohn Dihydroxylation of 2,3-Dihydrofuran

### Materials:

- 2,3-Dihydrofuran
- N-methylmorpholine N-oxide (NMO)
- Osmium tetroxide (OsO<sub>4</sub>) solution (e.g., 2.5 wt. % in t-butanol)
- Acetone
- Water
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydrofuran (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
- To this solution, add N-methylmorpholine N-oxide (NMO) (1.1 eq). Stir until the NMO is completely dissolved.
- Cool the reaction mixture to 0 °C in an ice bath.
- Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise to the stirred solution. The reaction mixture will typically turn dark brown.

- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite ( $\text{Na}_2\text{SO}_3$ ). Stir vigorously for 30 minutes.
- Filter the mixture through a pad of celite to remove the black osmium salts, washing the filter cake with acetone.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Extract the aqueous residue with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
- Purify the crude cis-3,4-dihydroxytetrahydrofuran by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

## Chemical Reactions of cis-3,4-Dihydroxytetrahydrofuran

The chemical reactivity of cis-3,4-dihydroxytetrahydrofuran is dominated by the diol functionality and the ether linkage.

### Reactions of the Hydroxyl Groups

The vicinal diol moiety can undergo typical alcohol reactions, including:

- **Oxidation:** Oxidation of the secondary alcohols can lead to the corresponding diketone. Stronger oxidizing agents may cleave the C-C bond between the hydroxyl groups.
- **Esterification and Etherification:** The hydroxyl groups can be readily converted to esters or ethers to act as protecting groups or to introduce other functionalities.

- **Formation of Cyclic Derivatives:** The cis-diol can react with aldehydes or ketones to form cyclic acetals or ketals, respectively.

## Reactions Involving the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable under many reaction conditions. However, under strong acidic conditions or with certain catalysts, ring-opening reactions can occur. A notable reaction is the hydrogenolysis of 1,4-anhydroerythritol over metal catalysts to produce various butanediols.<sup>[5][6]</sup>

## Applications in Drug Development

The primary application of cis-3,4-dihydroxytetrahydrofuran in drug development is its use as a scaffold for the synthesis of nucleoside analogs.<sup>[7][8][9]</sup> The tetrahydrofuran diol serves as a mimic of the natural ribose sugar. By replacing the ribose moiety with this analog, medicinal chemists can create novel nucleosides with potentially improved pharmacological properties, such as enhanced metabolic stability or altered target binding.

## Synthesis of Nucleoside Analogs

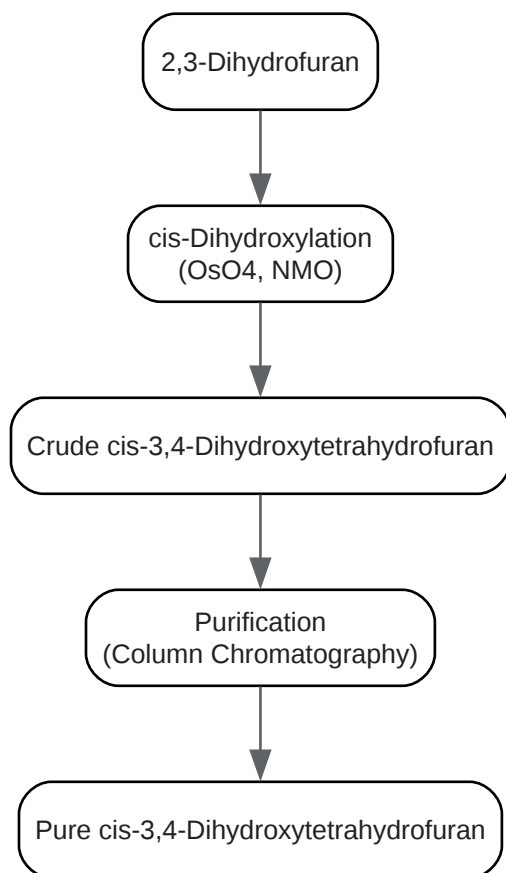
The synthesis of nucleoside analogs from cis-3,4-dihydroxytetrahydrofuran typically involves the following key steps:

- **Protection of the hydroxyl groups:** The diol is often protected, for example, as a diacetate or dibenzoate, to prevent unwanted side reactions in subsequent steps.
- **Activation of the anomeric position:** A leaving group is introduced at the C2 or C5 position to facilitate coupling with a nucleobase.
- **Glycosylation:** The protected and activated tetrahydrofuran derivative is coupled with a silylated nucleobase (e.g., purine or pyrimidine) under Lewis acid catalysis.
- **Deprotection:** The protecting groups on the sugar analog and the nucleobase are removed to yield the final nucleoside analog.

These synthetic nucleosides can then be evaluated for their biological activity, for instance, as inhibitors of viral polymerases or other enzymes involved in disease pathways.

## Visualizations

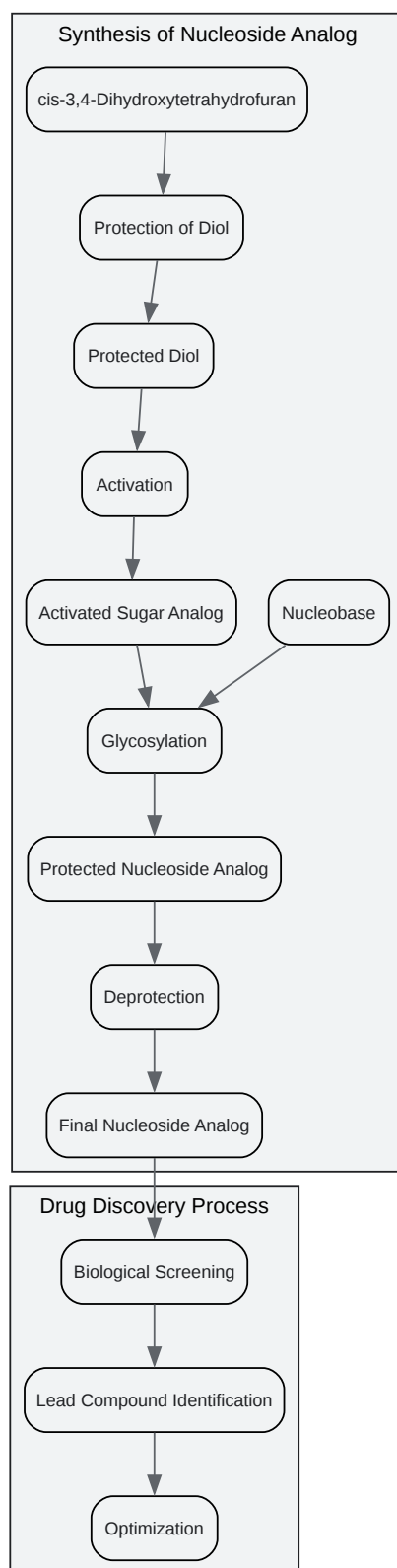
### Synthesis Workflow



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Caption: Workflow for the synthesis and purification of cis-3,4-dihydroxytetrahydrofuran.

## Application as a Building Block



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Caption: Logical workflow for the use of cis-3,4-dihydroxytetrahydrofuran in nucleoside analog synthesis for drug discovery.

## Conclusion

Cis-3,4-dihydroxytetrahydrofuran is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the diastereoselective dihydroxylation of 2,3-dihydrofuran provides access to a chiral, conformationally restricted scaffold that effectively mimics the ribose ring of nucleosides. The well-defined stereochemistry and the presence of reactive hydroxyl groups allow for a wide range of chemical transformations, making it an ideal starting material for the construction of novel nucleoside analogs and other complex molecular architectures. The data and protocols presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

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